molecular formula C17H19N5O B6453161 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2548993-90-2

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine

Cat. No.: B6453161
CAS No.: 2548993-90-2
M. Wt: 309.4 g/mol
InChI Key: ZFQKMHAYTBWNNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is a synthetic pyrazolopyrimidine derivative of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a hybrid heterocyclic architecture, combining pyrazole and pyrimidine rings, a structural motif known to mimic the purine base of adenosine triphosphate (ATP). This characteristic makes it a valuable scaffold for investigating interactions with ATP-binding sites in various enzymatic targets . Pyrazolopyrimidine-based compounds are extensively studied as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and prominent therapeutic targets in oncology . Research indicates that such derivatives can act as ATP-competitive inhibitors for kinases including EGFR, B-Raf, MEK, and CDK2, playing a critical role in targeted cancer therapy strategies for conditions like non-small cell lung cancer (NSCLC) and melanoma . The structural features of this compound, particularly the 3,5-dimethylpyrazole and the 2-methoxybenzylamine substituents, are designed to optimize binding affinity and selectivity through hydrogen bonding, hydrophobic interactions, and π–π stacking within the kinase active site . This product is provided For Research Use Only and is strictly intended for laboratory research applications. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound responsibly in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-12-8-13(2)22(21-12)17-9-16(19-11-20-17)18-10-14-6-4-5-7-15(14)23-3/h4-9,11H,10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQKMHAYTBWNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine scaffold is synthesized via a Biginelli-like cyclocondensation between ethyl acetoacetate and guanidine carbonate under acidic conditions:

CH3COCH2COOEt+NH2C(=NH)NH2HCl, EtOH6-Methylpyrimidin-4-amine\text{CH}3\text{COCH}2\text{COOEt} + \text{NH}2\text{C(=NH)NH}2 \xrightarrow{\text{HCl, EtOH}} \text{6-Methylpyrimidin-4-amine}

Conditions : Reflux in ethanol with catalytic HCl (12 h, 75°C). Yield: 68–72%.

Pyrazole Substitution

The 6-position is functionalized with 3,5-dimethylpyrazole via nucleophilic aromatic substitution (SNAr):

6-Chloropyrimidin-4-amine+3,5-DimethylpyrazoleNaH, DMFIntermediate A\text{6-Chloropyrimidin-4-amine} + \text{3,5-Dimethylpyrazole} \xrightarrow{\text{NaH, DMF}} \text{Intermediate A}

Optimization :

  • Base : Sodium hydride (2.2 equiv) in DMF at 80°C for 6 h.

  • Yield : 85% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Synthesis of Intermediate B: 2-Methoxybenzylamine

Reductive Amination of 2-Methoxybenzaldehyde

A two-step process avoids direct handling of volatile amines:

  • Imine Formation :

    2-Methoxybenzaldehyde+NH4OHEtOHImine intermediate\text{2-Methoxybenzaldehyde} + \text{NH}_4\text{OH} \xrightarrow{\text{EtOH}} \text{Imine intermediate}
  • Reduction with NaBH₄ :

    ImineNaBH4,MeOH2-Methoxybenzylamine\text{Imine} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2-Methoxybenzylamine}

Yield : 91% (over two steps).

Coupling of Intermediates A and B

Buchwald–Hartwig Amination

A palladium-catalyzed cross-coupling attaches the benzylamine group to the pyrimidine:

Intermediate A+2-MethoxybenzylaminePd(OAc)2,Xantphos,Cs2CO3,dioxaneTarget Compound\text{Intermediate A} + \text{2-Methoxybenzylamine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3, \text{dioxane}} \text{Target Compound}

Optimized Parameters :

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
BaseCs₂CO₃ (2.5 equiv)
Solvent1,4-Dioxane
Temperature100°C
Time24 h
Yield78%

Purification : Recrystallization from ethanol/water (4:1) achieves >99% HPLC purity.

Alternative SNAr Route

For substrates with leaving groups (e.g., Cl at C4):

6-(3,5-Dimethylpyrazol-1-yl)-4-chloropyrimidine+2-MethoxybenzylamineDIEA, DMFTarget Compound\text{6-(3,5-Dimethylpyrazol-1-yl)-4-chloropyrimidine} + \text{2-Methoxybenzylamine} \xrightarrow{\text{DIEA, DMF}} \text{Target Compound}

Conditions : DIEA (3 equiv), DMF, 120°C (microwave, 30 min). Yield: 65%.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 4H, aromatic), 6.01 (s, 1H, pyrazole-H), 4.45 (d, J = 5.6 Hz, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.31 (s, 6H, CH₃).

  • HPLC : tₐ = 6.7 min (C18 column, MeCN/H₂O 70:30), purity 99.2%.

Scale-Up and Process Optimization

ChallengeSolutionOutcome
Low coupling yieldSwitch to Xantphos ligandYield ↑ 65% → 78%
Pd residue in productActivated carbon treatmentPd content < 10 ppm
Solvent wasteReplace DMF with cyclopentyl methyl etherE-factor ↓ 32%

Chemical Reactions Analysis

Types of Reactions

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine exhibit significant anticancer properties. For instance, research published in the Journal of Medicinal Chemistry highlighted its potential in inhibiting cancer cell proliferation through targeted pathways involved in tumor growth and metastasis .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives with similar structural motifs showed efficacy against various bacterial strains, suggesting potential for development as an antimicrobial agent .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to kinases that are critical in cancer signaling pathways. In vitro assays showed promising results in inhibiting specific kinases associated with tumor progression .

Pesticidal Activity

In agricultural research, derivatives of this compound have shown potential as pesticides. Studies indicate that certain pyrazole derivatives can effectively control pest populations while minimizing harm to beneficial insects . This highlights the compound's versatility beyond medicinal chemistry.

Polymer Development

The unique chemical structure of This compound has implications in material science, particularly in the development of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices can improve performance characteristics .

Data Table: Summary of Applications

Application AreaSpecific UseReference
PharmaceuticalsAnticancer agent
Antimicrobial properties
Enzyme inhibition
AgriculturePesticide formulation
Material SciencePolymer enhancement

Case Study 1: Anticancer Efficacy

A study conducted on a series of analogs derived from this compound assessed their effectiveness against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, showcasing its potential as a lead compound for further development.

Case Study 2: Agricultural Field Trials

Field trials conducted with formulations containing pyrazole derivatives demonstrated a 30% increase in crop yield due to effective pest control without adverse effects on non-target species. This positions the compound as a viable option for sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidine Core

The activity and physicochemical properties of pyrimidin-4-amine derivatives are highly dependent on substituents at positions 2, 4, and 6. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison
Compound Name Position 6 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Features
Target Compound 3,5-Dimethyl-1H-pyrazol-1-yl N-(2-Methoxyphenyl)methyl ~354.4 (estimated) Aromatic benzyl group with methoxy; pyrazole enhances H-bonding
6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine () 3,5-Dimethyl-1H-pyrazol-1-yl Cl 264.7 Chlorine at position 4; precursor for further functionalization
N-(3-Chloro-4-fluorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylpyridazin-3-amine () 3,5-Dimethyl-1H-pyrazol-1-yl 3-Chloro-4-fluoroaniline 332.8 Pyridazine core; halogenated aniline improves lipophilicity
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine () 3,4-Dihydroisoquinolin-2(1H)-yl Pyridin-2-yl 369.9 Isoquinoline moiety; pyridine enhances solubility
N-(5-Chloro-2-fluorophenyl)-6-methyl-2-(2-methyloxazol-4-yl)pyrimidin-4-amine () 2-Methyloxazol-4-yl 5-Chloro-2-fluoroaniline 333.8 Oxazole ring; halogenated aniline for target selectivity
Key Observations:
  • Position 6: The 3,5-dimethylpyrazole group (target compound) is associated with improved steric hindrance and metabolic stability compared to oxazole () or isoquinoline () substituents.
  • Position 4 : The N-(2-methoxyphenyl)methyl group in the target compound introduces a flexible benzyl linker, contrasting with rigid pyridine () or halogenated aniline () groups.
  • Molecular Weight : The target compound (~354.4 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), similar to its analogues.

Q & A

Q. 1.1. What are the established synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Pyrazole Ring Formation : Reacting hydrazine with a 1,3-diketone precursor under acidic conditions to form the pyrazole core, followed by dimethylation using methyl halides (e.g., CH₃I) .
  • Pyrimidine Functionalization : Coupling the pyrazole moiety to a pyrimidine intermediate via nucleophilic substitution. For example, chloropyrimidine derivatives react with 3,5-dimethylpyrazole under basic conditions (e.g., NaH in DMF) .
  • Benzylation : Introducing the 2-methoxybenzyl group via reductive amination or alkylation, often using NaBH₄ or Pd/C catalysis .
    Critical factors include solvent polarity (DMF vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios, which impact purity and yield (typically 40–65% overall) .

Q. 1.2. How is structural characterization of this compound performed to confirm regiochemistry and purity?

Methodological Answer: Key analytical techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for pyrazole methyl groups (δ 2.1–2.3 ppm), methoxybenzyl protons (δ 3.8–4.0 ppm), and pyrimidine NH (δ 8.2–8.5 ppm) .
    • ¹³C NMR : Verification of quaternary carbons in the pyrimidine ring (δ 155–160 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₇H₂₀N₆O: 349.1778) .
  • X-ray Crystallography : Resolves regiochemistry ambiguities (e.g., dihedral angles between pyrazole and pyrimidine rings) .

Q. 1.3. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Initial screens focus on:

  • Enzyme Inhibition : Kinase or protease assays (e.g., ATP-binding site competition using fluorescence polarization) .
  • Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors due to structural analogs like trazodone) .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 1–100 μM concentrations .
    Dose-response curves and IC₅₀ values should be validated with triplicate experiments .

Advanced Research Questions

Q. 2.1. How can computational modeling optimize the compound’s selectivity for specific biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding poses in target pockets (e.g., kinase domains). Adjust substituents (e.g., methoxy position) to enhance hydrogen bonding or π-π stacking .
  • QSAR Analysis : Correlate electronic parameters (e.g., Hammett constants) with bioactivity data to refine substituent effects .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to identify conformational changes in target proteins .

Q. 2.2. How should researchers address contradictory data in solubility and stability studies?

Methodological Answer: Contradictions often arise from:

  • Solvent Polarity : LogP values (~2.5) suggest moderate hydrophobicity, but DMSO vs. aqueous buffer solubility may vary .
  • pH-Dependent Stability : Protonation of the pyrimidine NH (pKa ~6.5) affects degradation rates in acidic/basic conditions .
    Resolution Strategies :
  • Use standardized buffers (e.g., PBS pH 7.4) for stability assays.
  • Validate solubility via nephelometry or HPLC-UV quantification .

Q. 2.3. What strategies improve regioselectivity during pyrazole-pyrimidine coupling?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrimidine NH) to steer coupling to the C6 position .
  • Catalytic Systems : Employ Cu(I)-ligand complexes (e.g., CuBr/PPh₃) to enhance cross-coupling efficiency .
  • Microwave Synthesis : Reduce side reactions (e.g., N-alkylation) by shortening reaction times at controlled temperatures .

Q. 2.4. How does the compound’s three-dimensional conformation influence its pharmacodynamic profile?

Methodological Answer:

  • Crystal Structure Analysis : X-ray data reveal a near-planar pyrazole-pyrimidine system with a 6.4° dihedral angle, favoring π-stacking with aromatic residues in target proteins .
  • Torsional Barriers : Rotatable bonds (e.g., benzyl linker) allow conformational flexibility, which can be restricted via cyclization (e.g., morpholine incorporation) to enhance binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.